2-[(3-Methylbenzyl)sulfanyl]ethanamine
Description
Properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-9-3-2-4-10(7-9)8-12-6-5-11/h2-4,7H,5-6,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONUMUOTESFVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key analogs and their substituents:
Key Observations:
- For example, the methoxy group in Compound 21 (3-methoxyphenyl) may increase solubility compared to the target compound’s methyl group .
- The sulfonyl group in Compound 53 significantly decreases nucleophilicity at sulfur .
- Steric Effects: Diphenylmethyl substituents (e.g., Compounds 12, 21, 53) introduce steric hindrance, which may affect binding to biological targets .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Reagents | Solvent | Time (h) | Yield (%) | Reference Method |
|---|---|---|---|---|
| Thioglycolic acid + ketone | Methanol | 3–4 | 60–75 | |
| Benzyl thiol + amine | DMF | 6–8 | 50–65 | Extrapolated |
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR identifies sulfanyl (-S-) and ethanamine (-CH₂NH₂) moieties. Aromatic protons from the 3-methylbenzyl group appear as multiplet signals (δ 7.2–7.4 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₁₅NS: 197.27 g/mol).
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and spatial configuration .
Advanced: How can X-ray crystallography be optimized for sulfanyl-containing ethanamine derivatives?
Answer:
For high-resolution structural determination:
- Data Collection : Use synchrotron radiation or low-temperature (100 K) CCD detectors to minimize thermal motion artifacts.
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For twinned crystals, SHELXD resolves pseudo-merohedral twinning .
- Validation : Check R-factors (<5%) and electron density maps (e.g., absence of voids in Fo-Fc maps).
Q. Table 2: Crystallographic Parameters (Hypothetical Example)
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | 4.2% |
| Bond length (C-S) | 1.82 Å |
Advanced: How to resolve contradictions between NMR and crystallography data?
Answer:
Discrepancies may arise from dynamic processes (e.g., rotational isomerism) or solvent effects. Strategies:
- Temperature-Dependent NMR : Probe conformational changes at variable temperatures (e.g., 25°C vs. −40°C).
- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian09).
- Cross-Validation : Use complementary techniques like IR (C-S stretching ~650 cm⁻¹) and HPLC purity assays .
Basic: What safety protocols apply to handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile amines.
- PPE : Gloves (nitrile) and goggles prevent skin/eye contact.
- First Aid : For spills, rinse with water; if ingested, seek medical attention .
Advanced: What strategies improve purity in large-scale synthesis?
Answer:
- Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts.
- Recrystallization : Use ethanol/water mixtures for high-purity crystals.
- Quality Control : LC-MS monitors impurities (e.g., unreacted benzyl thiols) .
Advanced: How does the sulfanyl group influence biological activity in related compounds?
Answer:
In structural analogs (e.g., cimetidine impurities), the sulfanyl group enhances receptor binding via sulfur-mediated hydrogen bonding. Antiproliferative studies show sulfanyl derivatives inhibit enzyme active sites (e.g., thymidylate synthase) .
Q. Table 3: Biological Activity of Sulfanyl Analogs
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-[(Carboxymethyl)sulfanyl] acid | Thymidylate synthase | 12.3 | |
| Ranitidine Impurity B | Histamine H₂ receptor | 0.8 |
Basic: What computational tools model the compound’s electronic properties?
Answer:
- Molecular Dynamics (MD) : GROMACS simulates solvation effects.
- Docking Studies : AutoDock Vina predicts binding affinities to biological targets.
- Quantum Chemistry : Gaussian09 calculates frontier orbitals (HOMO/LUMO) to predict reactivity .
Advanced: How to address low yields in thiol-ene reactions?
Answer:
- Catalyst Optimization : Use AIBN (azobisisobutyronitrile) or UV initiation for radical-mediated thiol-ene coupling.
- Solvent Choice : Replace methanol with DMF to enhance solubility of aromatic precursors.
- Stoichiometry : Increase thiol:ene ratio to 1.5:1 to drive reaction completion .
Advanced: What are the challenges in scaling up synthesis for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
